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Compound of Interest

Compound Name: TMP195

Cat. No.: B611408

This guide provides an in-depth overview of TMP195, a potent and selective chemical probe for
Class lla Histone Deacetylases (HDACS). It is intended for researchers, scientists, and drug
development professionals interested in the epigenetic regulation mediated by this specific
subclass of HDACs.

Introduction to TMP195

Histone Deacetylases are a class of enzymes that remove acetyl groups from lysine residues
on histones and other proteins, playing a crucial role in transcriptional regulation and chromatin
remodeling. Human HDACSs are grouped into four classes. Class lla HDACs (HDAC4, 5, 7, and
9) are distinguished by their unique catalytic mechanism and their role in controlling cellular
differentiation and development.

TMP195 is a first-in-class, selective, and cell-active inhibitor of Class lla HDACs.[1][2] It
features a novel trifluoromethyloxadiazole (TFMO) moiety as a non-chelating zinc-binding
group, which circumvents the pharmacological liabilities often associated with traditional
hydroxamate-based inhibitors.[2][3] This high selectivity and favorable pharmacological profile
make TMP195 an invaluable tool for dissecting the specific biological functions of Class lla
HDACSs.

Chemical Properties and Formulation
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Property

Value

Chemical Name

N-(2-methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-
(trifluoromethyl) -1,2,4-oxadiazol-3-

yl)benzamide

Molecular Formula

C23H19F3N403

Molecular Weight 456.42 g/mol [1][4]
CAS Number 1314891-22-9[1]
Appearance White to off-white solid[4]
- Soluble in DMSO (up to 91 mg/mL or ~199 mM)
Solubility
[11[3]
Store solid powder at 4°C desiccated; store
Storage DMSO solution at -20°C for long-term stability.

[3]

Mechanism of Action

TMP195 acts as a competitive inhibitor that occupies the acetyllysine-binding site of Class lla
HDACSs.[4][5] Unlike pan-HDAC inhibitors that affect thousands of genes, TMP195 has a more
restrained impact on gene expression.[2][6] Its primary mechanism in a therapeutic context

involves the modulation of the tumor microenvironment. Specifically, TMP195 induces the

recruitment and differentiation of macrophages into a highly phagocytic and anti-tumorigenic

M1 phenotype.[1][7] This genomic reprogramming of monocytes and macrophages leads to

reduced tumor burden and metastasis in preclinical cancer models.[1][5][8]
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Caption: TMP195 inhibits Class lla HDACs, leading to macrophage reprogramming.

Quantitative Data
Table 1: In Vitro Potency and Selectivity of TMP195

The selectivity of TMP195 for Class lla HDACs over other classes is a key feature, with over
100-fold selectivity against other HDACs.[2][3]
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Target Ki (nM)[1][4] IC50 (nM)[2][4]
Class lla

HDAC4 59 111
HDAC5 60 106
HDAC7 26 46
HDAC9 15 9

Class |

HDAC1 >10,000 >10,000
HDAC?2 >10,000 >10,000
HDAC3 >10,000 >10,000
HDACS - 11,700
Class llb

HDAC6 >10,000 47,800
HDAC10 >10,000 >10,000
Class IV

HDAC11 >10,000 >10,000

Table 2: Cellular Activity of TMP195

TMP195 demonstrates potent activity in cellular assays, altering chemokine secretion and

influencing monocyte differentiation.
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Assay Description

Cell Type

Concentration Effect

Blocks accumulation
of CCL2 protein;

Monocyte S :
) o Human Monocytes 300 nM significantly increases
Differentiation .
secretion of CCL1
protein.[1][4]
) ] Downregulates CCL2
Gene Expression PHA-stimulated
- 300 nM and upregulates
Profiling PBMCs
CCL1.[4][6]
Increases the
Human Monocytes proportion of cells
Co-stimulatory Activity  (differentiated with IL- 300 nM expressing the co-

4IGM-CSF)

stimulatory molecule
CD86.[5]

Cytotoxicity

T cells, B cells,

Monocytes

Shows no cytotoxicity
Not cytotoxic towards various

immune cells.[3]

Table 3: In Vivo Efficacy of TMP195

In animal models, TMP195 reduces tumor growth and metastasis primarily through its

immunomodulatory effects.
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Animal Model

Dosage & Administration

Key Findings

MMTV-PyMT Transgenic

Breast Cancer Mice

50 mg/kg, i.p.

Reduces tumor burden and
pulmonary metastases;
induces recruitment of

phagocytic macrophages.[1][5]

Colitis-Associated Colorectal
Cancer (CAC) Mice

50 mg/kg/day, i.p. for 28 days

Significantly decreased the

number and load of tumors.[7]

LPS-Induced Acute Kidney

Injury Mice

20 mg/kg, i.p.

Reduced serum creatinine and
blood urea nitrogen;
attenuated tubular cell

damage.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful application of TMP195 as a chemical

probe.

Biochemical HDAC Activity Assay (Fluorogenic)

This protocol measures the direct enzymatic activity of purified HDAC enzymes.

o Reagents: Purified recombinant HDAC enzymes, fluorogenic peptide substrate (e.g., based

on p53 residues RHKKAc-AMC for Class I/lib or a trifluoroacetyl lysine substrate for Class

lla), assay buffer, developer solution.[10]

e Procedure: a. Prepare serial dilutions of TMP195 in DMSO and then dilute in assay buffer. b.
In a 384-well plate, add the purified HDAC enzyme.[11] c. Add the TMP195 dilutions or
vehicle control (DMSO) to the wells. d. Initiate the reaction by adding the fluorogenic

substrate. e. Incubate at 37°C for a specified time (e.g., 60 minutes). f. Stop the reaction and

generate a fluorescent signal by adding the developer solution, which contains a protease

that cleaves the deacetylated substrate.[10] g. Measure fluorescence (e.g., Excitation 360

nm, Emission 460 nm) using a microplate reader. h. Calculate percent inhibition relative to

the vehicle control and determine IC50 values.

Cell-Based HDAC Activity Assay (Luminogenic)
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This protocol assesses the ability of TMP195 to inhibit HDAC activity within intact cells.

o Reagents: Cell line of interest (e.g., K562, HEK293), cell culture medium, HDAC-Glo™ I/l or
Class lla Assay Reagent (Promega).[11][12]

e Procedure: a. Seed cells in a white, opaque 384-well plate and allow them to attach
overnight.[11] b. Treat cells with serial dilutions of TMP195 or vehicle control for a desired
time (e.g., 4-24 hours). c. Add the luminogenic HDAC-Glo™ reagent, which contains a cell-
permeable acetylated substrate.[12] d. Inside the cell, HDACs deacetylate the substrate,
which is then cleaved by a developer enzyme to release aminoluciferin.[11] e. Incubate at
room temperature to allow for cell lysis and the luciferase reaction. f. Measure the resulting
luminescence signal, which is proportional to HDAC activity.[11] g. Determine IC50 values by
plotting the luminescence signal against the inhibitor concentration.

HDAC Inhibitor Evaluation Workflow

Click to download full resolution via product page

Caption: A typical workflow for characterizing an HDAC inhibitor like TMP195.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement

CETSA is a powerful method to verify direct binding of a compound to its target protein in a
cellular context.[13][14]

o Reagents: Cells expressing the target HDAC, lysis buffer, antibodies for Western blotting.

e Procedure: a. Culture cells and treat with TMP195 or vehicle control for 1-2 hours. b. Harvest
and wash the cells, then resuspend in PBS. c. Aliquot the cell suspension into PCR tubes
and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal
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cycler.[14] d. Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C
water bath). e. Separate the soluble protein fraction from the precipitated, denatured proteins
by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[14] f. Collect the
supernatant and analyze the amount of soluble target HDAC protein by Western blot or
ELISA. g. A ligand-induced thermal stabilization will result in more soluble protein remaining
at higher temperatures in the TMP195-treated samples compared to the control.[13]

Chromatin Immunoprecipitation (ChiP)

ChIP is used to investigate the association of HDACs with specific genomic regions.

» Reagents: Cells treated with TMP195 or vehicle, formaldehyde for cross-linking, lysis buffers,
sonicator, specific antibody against the target HDAC or histone mark (e.g., H3K27ac),
Protein A/G magnetic beads, wash buffers, elution buffer, reagents for DNA purification and
gPCR/NGS.

e Procedure: a. Treat cells with TMP195 or vehicle. b. Cross-link proteins to DNA with
formaldehyde. c. Lyse cells and shear chromatin into small fragments (100-500 bp) by
sonication.[15] d. Immunoprecipitate the chromatin using an antibody specific to the HDAC
of interest. e. Capture the antibody-chromatin complexes with Protein A/G beads. f. Wash
the beads to remove non-specific binding. g. Reverse the cross-links and elute the DNA. h.
Purify the DNA. i. Analyze the enriched DNA regions by qPCR (ChIP-gPCR) or next-
generation sequencing (ChlIP-Seq) to identify HDAC target genes.[16]

Off-Target Effects and Considerations

While TMP195 is highly selective for Class lla HDACs, no chemical probe is entirely without
potential off-target effects.

e MBLAC2: A chemical proteomics study identified metallo-B-lactamase domain-containing
protein 2 (MBLAC2) as a common off-target for hydroxamic acid-based HDAC inhibitors.
While TMP195 does not contain a hydroxamate, vigilance for unexpected off-target binding
is always warranted.[17]

o ABC Transporters: At micromolar concentrations (1-5 uM), TMP195 has been shown to
inhibit the drug transport function of ABCB1 and ABCGZ2, potentially sensitizing multidrug-
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resistant cancer cells to chemotherapy.[18] This is an important consideration when
interpreting data from experiments using high concentrations.

e Probe Concentration: As with any chemical probe, using the lowest effective concentration is
critical to minimize off-target effects. Cellular activity is observed at 300 nM, while off-target
transporter effects are noted at >1 puM.[1][18]

Conclusion

TMP195 stands out as a superior chemical probe for the study of Class Ila HDACSs. Its high
selectivity, rooted in its uniqgue TFMO zinc-binding chemistry, combined with its demonstrated
cellular and in vivo activity, provides researchers with a reliable tool to investigate the specific
roles of HDACA4, 5, 7, and 9. Its mechanism of action, particularly the reprogramming of
macrophages, opens new avenues for therapeutic strategies in oncology and inflammatory
diseases. By adhering to rigorous experimental design and being mindful of potential
concentration-dependent off-target effects, TMP195 can be effectively used to elucidate the
complex biology governed by Class Ila HDACs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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